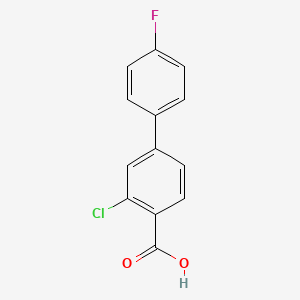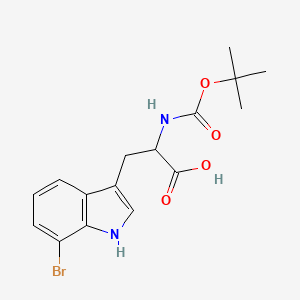![molecular formula C11H12ClNO4 B1463576 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide CAS No. 1225816-53-4](/img/structure/B1463576.png)
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide
Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide is a chemical compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . This compound is known for its unique structure, which includes a benzodioxole moiety and a chloroacetamide group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Chemical Reactions Analysis
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted acetamides.
Oxidation Reactions: The benzodioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive chloroacetamide group.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide involves its ability to react with nucleophilic sites on proteins and enzymes. The chloroacetamide group can form covalent bonds with thiol groups on cysteine residues, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide can be compared with other similar compounds, such as:
N-(2-chloroethyl)-N-methyl-2-nitroaniline: This compound also contains a chloroacetamide group but lacks the benzodioxole moiety, making it less versatile in certain applications.
2-chloro-N-(2-hydroxyethyl)acetamide: This compound has a similar structure but with a hydroxyethyl group instead of the benzodioxole moiety, affecting its reactivity and applications.
N-(2-chloroethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: This compound contains a benzodioxin moiety, which is structurally similar to benzodioxole but has different electronic properties, influencing its chemical behavior.
The uniqueness of this compound lies in its combination of the benzodioxole moiety and the chloroacetamide group, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c12-6-11(14)13-3-4-15-8-1-2-9-10(5-8)17-7-16-9/h1-2,5H,3-4,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOGJWOEXITIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


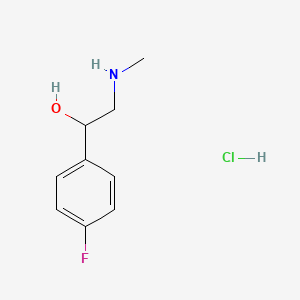
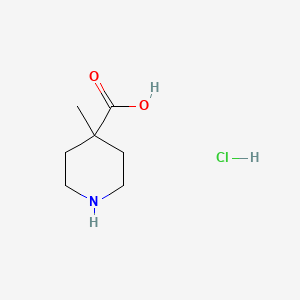
![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)
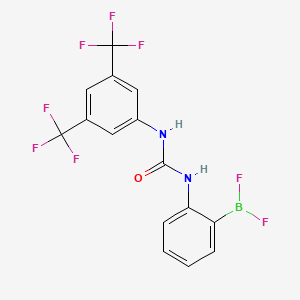
![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)
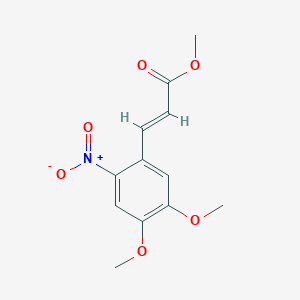
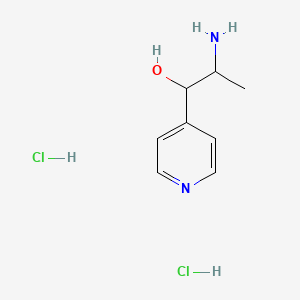
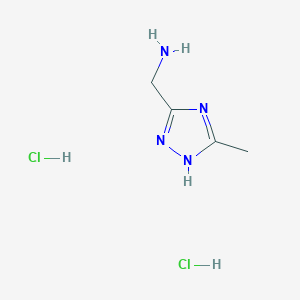

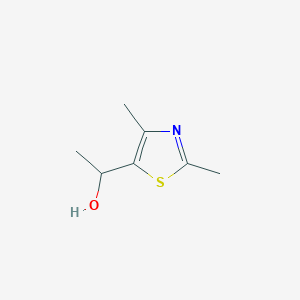
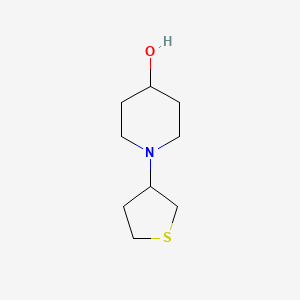
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)
